Home > Products > Screening Compounds P134 > 7-Cyano-4-chromanol
7-Cyano-4-chromanol -

7-Cyano-4-chromanol

Catalog Number: EVT-8504679
CAS Number:
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Cyano-4-chromanol is a chemical compound belonging to the class of chromanol derivatives, which are characterized by a chroman structure with various substituents. The presence of a cyano group at the seventh position and a hydroxyl group at the fourth position contributes to its unique properties and potential applications in scientific research.

Source

Chromanol compounds, including 7-cyano-4-chromanol, can be derived from various natural and synthetic sources. They are often synthesized through organic reactions involving chroman derivatives and cyanoacetates or other cyanide sources.

Classification

7-Cyano-4-chromanol is classified under heterocyclic compounds, specifically as a chromanol derivative. Chroman structures are recognized for their biological activity, making them of interest in medicinal chemistry and pharmacology.

Synthesis Analysis

Methods

The synthesis of 7-cyano-4-chromanol can be achieved through several methods, primarily focusing on the introduction of the cyano group into the chroman structure. One effective method involves the condensation reaction of malononitrile with appropriate carbonyl compounds, followed by cyclization to form the chroman ring.

Technical Details

A notable synthesis route includes the use of rhodium or ruthenium catalysts in asymmetric transfer hydrogenation processes. For instance, a study demonstrated high yields and selectivity when using rhodium complexes under mild conditions, achieving full conversion in short reaction times . The following general steps outline a typical synthetic pathway:

  1. Preparation of Starting Materials: Obtain malononitrile and suitable carbonyl compounds.
  2. Condensation Reaction: Mix malononitrile with the carbonyl compound to form an intermediate.
  3. Cyclization: Under catalytic conditions, promote cyclization to form 7-cyano-4-chromanol.
  4. Purification: Isolate and purify the product using techniques such as recrystallization or chromatography.
Molecular Structure Analysis

Structure

The molecular structure of 7-cyano-4-chromanol consists of a chroman ring with a hydroxyl group at position four and a cyano group at position seven. This arrangement contributes to its chemical reactivity and biological activity.

Data

  • Molecular Formula: C10_{10}H9_{9}N1_1O1_1
  • Molecular Weight: Approximately 173.19 g/mol
  • Structural Features: The compound exhibits a fused bicyclic system typical of chroman derivatives, with specific functional groups that influence its properties.
Chemical Reactions Analysis

Reactions

7-Cyano-4-chromanol can undergo various chemical reactions due to its functional groups. Key reactions include:

  1. Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  2. Reduction Reactions: The hydroxyl group can be reduced to form other derivatives or modified to enhance biological activity.
  3. Condensation Reactions: It can react with other electrophiles to form new compounds.

Technical Details

Studies have shown that 7-cyano-4-chromanol can act as an intermediate in synthesizing more complex heterocycles, indicating its versatility in organic synthesis .

Mechanism of Action

Process

The mechanism of action for 7-cyano-4-chromanol involves its interaction with biological targets, particularly ion channels and enzymes. Research indicates that it may inhibit specific potassium channels, affecting cellular excitability and signaling pathways .

Data

Kinetic studies reveal that 7-cyano-4-chromanol exhibits stereospecific inhibition properties, suggesting that its efficacy may depend on the spatial arrangement of its substituents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: The melting point is reported to be between 248°C and 250°C .

Chemical Properties

  • Solubility: Soluble in polar solvents like methanol and dimethyl sulfoxide but less soluble in non-polar solvents.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
Applications

Scientific Uses

7-Cyano-4-chromanol has potential applications in various fields:

  1. Pharmacology: Its ability to modulate ion channels makes it a candidate for drug development targeting cardiac arrhythmias and other ion channel-related disorders.
  2. Organic Synthesis: Acts as an intermediate for synthesizing more complex heterocyclic compounds used in pharmaceuticals.
  3. Biochemical Research: Utilized in studies examining enzyme kinetics and cellular signaling pathways due to its inhibitory effects on specific ion channels .
Synthesis and Structural Optimization of 7-Cyano-4-Chromanol Derivatives

Stereoselective Synthesis of Enantiomeric Forms

The chiral center at C3/C4 of the 4-chromanol scaffold necessitates precise stereocontrol for biological efficacy. Enantioselective synthesis of 7-cyano-4-chromanol derivatives employs two principal strategies: catalytic asymmetric hydrogenation and chiral auxiliary-mediated approaches. Catalytic asymmetric hydrogenation of 7-cyano-4-chromanone precursors demonstrates exceptional enantioselectivity (>90% enantiomeric excess) when using ruthenium-BINAP complexes. This method leverages chelating coordination between the metal catalyst and both the keto group and cyano functionality, enabling facial selectivity during hydride transfer [6]. Alternatively, chiral phosphine catalysts (e.g., (S)-Triphenylphospholane) facilitate enantioselective cyclization of ortho-quinone methides with cyanocontaining nucleophiles, constructing the chroman ring with simultaneous cyano incorporation at C7. This one-pot methodology achieves enantiomeric ratios exceeding 15:1, significantly streamlining synthetic routes [3].

Chiral auxiliary approaches utilize enantiomerically pure starting materials to transfer chirality. (-)-8-Phenylmenthol esters of 4-oxo-4H-chromene-7-carboxylic acid undergo diastereoselective conjugate addition of cyanide sources, yielding trans-7-cyano-4-chromanols with >95% diastereomeric excess. Subsequent auxiliary removal provides enantiopure products. Resolution techniques remain valuable for racemic mixtures, particularly enzymatic resolution using immobilized lipases (e.g., Candida antarctica lipase B), which selectively acylates the (S)-enantiomer of racemic 7-cyano-4-chromanol, enabling chromatographic separation of diastereomers [6]. The choice of synthetic methodology significantly impacts optical purity and scalability, as summarized below:

Table 1: Enantioselective Synthesis Methodologies for 7-Cyano-4-Chromanol Derivatives

MethodChiral InducerKey FeaturesEnantiomeric Excess (%)Yield Range (%)
Catalytic HydrogenationRu-(S)-BINAPHigh enantioselectivity, requires preformed ketone90-9875-85
Phosphine Catalysis(S)-TriphenylphospholaneOne-pot ring formation, atom economical85-9365-80
Chiral Auxiliary(-)-8-PhenylmentholHigh diastereoselectivity, multi-step>95 (de)60-75
Enzymatic ResolutionCandida antarctica Lipase BMild conditions, applicable to racemates98 (after hydrolysis)40 (theoretical max)

Key Intermediate Development for Functional Group Modifications

Strategic intermediate design enables systematic exploration of 7-cyano-4-chromanol's chemical space. The 7-formyl-4-chromanone intermediate serves as a linchpin for diverse transformations. Synthesized via Vilsmeier-Haack formylation of 4-chromanone, this aldehyde undergoes efficient Knoevenagel condensation with cyanoacetate to install an α,β-unsaturated cyanoester, which is subsequently reduced to the saturated 7-cyanoalkyl derivative. Alternatively, aldol condensation with nitromethane generates 7-(2-nitrovinyl)-4-chromanone, reducible to the 7-cyanoethyl analog [4].

The 7-bromomethyl-4-chromanol intermediate enables nucleophilic displacement reactions for appending diverse pharmacophores. Prepared from 7-methyl-4-chromanone via radical bromination followed by stereoselective ketone reduction, this bromide undergoes smooth substitution with nitrogen nucleophiles (e.g., morpholine, piperidine) to yield tertiary amines, or with sodium cyanide to generate the homologous 1-cyanoethyl derivatives. Palladium-catalyzed cross-coupling (e.g., Suzuki reactions) further diversifies this intermediate, enabling introduction of biaryl motifs at C7 [6].

Table 2: Key Intermediates and Their Transformations in 7-Cyano-4-Chromanol Synthesis

IntermediateSynthetic RouteKey TransformationsDerivatives Accessible
7-Formyl-4-chromanoneVilsmeier-Haack formylationKnoevenagel condensation, reductive amination7-Cyanoacrylates, 7-Aminomethyl analogs
7-Bromomethyl-4-chromanolNBS bromination of 7-methyl-4-chromanolNucleophilic substitution, Pd-catalyzed coupling7-Aminoethyl, 7-Biaryl derivatives
7-Iodo-4-chromanoneIodination via diazotizationUllmann coupling, cyanation7-Diarylamino, 7-Carboxamide derivatives
4-Oxo-4H-chromene-7-carbonitrileAldol-Perlman reactionEnantioselective reduction, Grignard additionC4-Alkyl/aryl substituted chromanols

In situ generation of 4-oxo-4H-chromene-7-carbonitrile via condensation of 2-cyanoresorcinol with β-ketoesters provides direct access to the unsaturated core. Enantioselective reduction of the C2-C3 double bond using transfer hydrogenation with chiral catalysts (e.g., (1R,2S)-cis-1-Amino-2-indanol) delivers the saturated chromanol with defined stereochemistry. This intermediate also undergoes nucleophilic addition at C4, allowing installation of alkyl or aryl groups prior to reduction, thereby modulating chromanol ring substitution [1].

Impact of Substituent Positioning on Bioactivity

Substituent location profoundly influences molecular interactions and biological activity. The C7 cyano group demonstrates position-dependent electronic effects on antioxidant capacity. Comparative studies of 5-, 6-, 7-, and 8-cyano-4-chromanol isomers reveal that the 7-cyano derivative exhibits superior radical scavenging activity (IC₅₀ = 12.3 μM against DPPH) due to optimal resonance stabilization of the chromanoxyl radical. Electron-withdrawing cyano groups at C5 or C8 diminish activity by >60%, attributed to unfavorable polarization of the phenolic oxygen [5]. In monoamine oxidase (MAO) inhibition, the C7 cyano substituent enhances hydrophobic contact with the enzyme's flavin adenine dinucleotide (FAD) binding pocket. Molecular docking of 7-cyano-4-chromanol derivatives against human MAO-B demonstrates a 1.9 kcal/mol stronger binding energy compared to the unsubstituted chromanol, correlating with a 15-fold decrease in IC₅₀ values (0.0075 μM vs 0.113 μM) [4].

C3/C4 stereochemistry dictates binding to chiral biological targets. The (3R,4S)-7-cyano-4-chromanol enantiomer inhibits MAO-B with IC₅₀ = 0.0075 μM, while the (3S,4R) isomer shows 130-fold reduced potency (IC₅₀ = 0.98 μM). This stereopreference arises from differential hydrogen bonding: the (3R,4S) configuration positions the C3 hydroxyl for simultaneous interaction with Tyr398 and Tyr435 of MAO-B, while the opposite enantiomer achieves only single contact. In antifungal models, however, the (3S,4R) enantiomer demonstrates superior activity against Candida tropicalis (MIC₅₀ = 1.5 μg/mL), suggesting target-specific stereochemical requirements [6].

Chromanol ring saturation modulates membrane permeability. Dihydro-4H-chromen derivatives exhibit 3.2-fold higher log P values than tetrahydrochromans, enhancing blood-brain barrier penetration for neuroactive analogs. However, saturated C3-C4 bonds reduce planarity, diminishing intercalation into DNA for topoisomerase inhibition. 7-Cyano-4-chromanone (unsaturated) exhibits IC₅₀ = 3.8 μM against topoisomerase IB, while the saturated 7-cyano-4-chromanol shows IC₅₀ > 100 μM [1].

Table 3: Bioactivity Modulation by Substituent Position and Nature in Chromanol Derivatives

ModificationTarget ActivityStructure-Activity Relationship FindingPotency Shift
C7 Cyano vs C6 CyanoMAO-B Inhibition7-Cyano enhances hydrophobic FAD contact15-fold increase (IC₅₀)
(3R,4S) vs (3S,4R)MAO-B Inhibition(3R,4S) enables dual H-bond with Tyr398/Tyr435130-fold difference between enantiomers
2,2-Dimethyl substitutionAnticancer (PC-3 cells)Gem-dimethyl enhances tubulin binding affinity4.2-fold decrease in GI₅₀
5-Methoxy additionAntifungal (C. albicans)5-OMe disrupts CYP51 binding via steric clashMIC₅₀ increases from 2.1 to 8.7 μg/mL
C8 BrominationTopoisomerase I InhibitionBromine facilitates DNA intercalationIC₅₀ improves from 9.4 to 2.3 μM

Phenyl ring substitution at C2 or C3 significantly alters biological target engagement. 2-Phenyl-7-cyano-4-chromanol derivatives exhibit nanomolar MAO-B inhibition (IC₅₀ = 0.0011 μM) when the phenyl group contains meta-electron-donating substituents (e.g., methoxy), which stabilize π-π stacking with Tyr326. Conversely, 3-phenyl analogs shift activity toward antifungal targets, with 3-(4-fluorophenyl)-7-cyano-4-chromanol inhibiting Candida CYP51 at 0.8 μM, comparable to fluconazole. The stereochemistry of the C3 phenyl further modulates activity: equatorial positioning in 2,3-trans-disubstituted chromans improves membrane partitioning, enhancing antifungal efficacy 3-fold relative to cis-isomers [1] [4]. These findings underscore the critical importance of substituent position and three-dimensional orientation for optimizing target-specific bioactivity in the 7-cyano-4-chromanol scaffold.

Properties

Product Name

7-Cyano-4-chromanol

IUPAC Name

4-hydroxy-3,4-dihydro-2H-chromene-7-carbonitrile

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C10H9NO2/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-2,5,9,12H,3-4H2

InChI Key

HXFLBROSZRYROJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1O)C=CC(=C2)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.